molecular formula C8H14O4S4 B15078753 Thiophene, 3,3'-dithiobis[tetrahydro-, 1,1,1',1'-tetraoxide CAS No. 52513-19-6

Thiophene, 3,3'-dithiobis[tetrahydro-, 1,1,1',1'-tetraoxide

Cat. No.: B15078753
CAS No.: 52513-19-6
M. Wt: 302.5 g/mol
InChI Key: PYOZDCAZDVXIHX-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₁₂O₄S₄, with a molecular weight of 324.44 g/mol. The sulfonyl (SO₂) groups at the 1,1' positions enhance polarity and stability, while the disulfide bridge introduces redox-active functionality. This compound is structurally distinct due to its dimeric configuration, which differentiates it from simpler thiophene dioxides .

Properties

CAS No.

52513-19-6

Molecular Formula

C8H14O4S4

Molecular Weight

302.5 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide

InChI

InChI=1S/C8H14O4S4/c9-15(10)3-1-7(5-15)13-14-8-2-4-16(11,12)6-8/h7-8H,1-6H2

InChI Key

PYOZDCAZDVXIHX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1SSC2CCS(=O)(=O)C2

Origin of Product

United States

Mechanism of Action

The mechanism of action of thiophene, 3,3’-dithiobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves its interaction with molecular targets and pathways. Thiophene derivatives can act as electrophilic reagents due to their high π-electron density and planar structure . They can participate in various biochemical processes, including oxidative desulfurization and hydrogenation .

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrahydrothiophene-1,1-dioxide (C₄H₈O₂S)
  • Key Properties : Boiling point = 285°C, melting point = 27.5°C, molecular weight = 120.17 g/mol.
  • Applications : Used as a polar aprotic solvent and intermediate in organic synthesis. Its lack of substituents simplifies reactivity, favoring cycloaddition reactions .
3-Methyltetrahydrothiophene-1,1-dioxide (C₅H₁₀O₂S)
  • CAS 872-93-5 (): Features a methyl group at the 3-position.
  • Key Properties : Molecular weight = 134.20 g/mol.
  • Applications : The methyl group enhances lipophilicity, making it suitable for modifying solubility in polymer matrices or pharmaceuticals .
Thiophene, 3,3'-(Hexafluorocyclopentene)bis[2-methyl-, 1,1,1',1'-Tetraoxide]
  • CAS 1803085-05-3 (): Contains a hexafluorocyclopentene bridge and methyl substituents.
  • Key Properties : Molecular formula = C₁₅H₁₀O₄F₆S₂, molecular weight = 456.37 g/mol.
  • Applications : Fluorination improves thermal stability and electron-withdrawing properties, relevant in optoelectronic materials .

Data Table: Comparative Physical and Chemical Properties

Compound Molecular Formula CAS Molecular Weight (g/mol) Key Features
Thiophene, 3,3'-dithiobis[tetrahydro-... C₈H₁₂O₄S₄ N/A 324.44 Disulfide bridge, redox activity, high polarity
Tetrahydrothiophene-1,1-dioxide C₄H₈O₂S 126-33-0 120.17 Simple structure, high boiling point, solvent applications
3-Methyltetrahydrothiophene-1,1-dioxide C₅H₁₀O₂S 872-93-5 134.20 Methyl substituent, enhanced lipophilicity
Hexafluorocyclopentene-linked derivative C₁₅H₁₀O₄F₆S₂ 1803085-05-3 456.37 Fluorinated bridge, high thermal stability, optoelectronic potential

Thermodynamic and Spectroscopic Data

  • Thermodynamics :
    • Tetrahydrothiophene-1,1-dioxide has a critical temperature of 439°C and critical pressure of 47.7 bar ().
    • Methyl-substituted derivatives show reduced volatility compared to the parent compound, as inferred from molecular weight trends .
  • Spectroscopy :
    • Sulfonyl groups in all compounds produce strong IR absorptions near 1150–1300 cm⁻¹ (S=O stretching) and 500–600 cm⁻¹ (S-S stretching in the target compound) .

Biological Activity

Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Thiophene, 3,3'-dithiobis[tetrahydro-, 1,1,1',1'-tetraoxide (CAS No. 29422-01-3) is a notable example, exhibiting a range of pharmacological properties. This article explores its biological activity, including anticancer effects, antimicrobial properties, and potential as a pharmacological scaffold.

Chemical Structure and Properties

This compound] has the following characteristics:

  • Molecular Formula : C8H14O5S2
  • Molecular Weight : 254.328 g/mol
  • Density : 1.48 g/cm³
  • LogP : 1.5388
  • Boiling Point : 560.8 °C at 760 mmHg

These properties suggest a compound with moderate lipophilicity and stability under thermal conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, a study focused on novel fused thiophene derivatives demonstrated significant antiproliferative activity against liver cancer (HepG2) and prostate cancer (PC-3) cell lines. The most promising candidates showed IC50 values as follows:

CompoundIC50 (HepG2)IC50 (PC-3)Mechanism of Action
3b3.105 μMNot specifiedInduces apoptosis via caspase-3 activation
4c3.023 μMNot specifiedInhibits VEGFR-2 and AKT signaling pathways

The mechanism involves S phase cell cycle arrest and induction of apoptosis through caspase pathways, making these derivatives potential leads for cancer therapy .

Antimicrobial Activity

Thiophene derivatives also exhibit antimicrobial properties. A comprehensive review indicated that various thiophene compounds demonstrated activity against a range of bacterial strains. The following table summarizes findings from several studies:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiophene Derivative AEscherichia coli25 μg/mL
Thiophene Derivative BStaphylococcus aureus15 μg/mL
Thiophene Derivative CBacillus subtilis20 μg/mL

These results indicate that certain thiophene derivatives can effectively inhibit bacterial growth, suggesting their potential use as antimicrobial agents .

Case Study: Anticancer Screening

In a study published in MDPI, researchers synthesized various thiophene derivatives and evaluated their anticancer activity using an MTT assay on HepG2 and PC-3 cells. The results indicated that most derivatives exhibited moderate to high cytotoxicity with selective toxicity towards cancer cells over normal cells .

Research on Multitargeted Pharmacological Effects

A review article discussed the multitargeted pharmacological potential of thiophene derivatives, emphasizing their role in various therapeutic areas including anti-inflammatory and antiviral activities. This broad spectrum of biological activity positions thiophenes as valuable scaffolds in drug discovery .

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